6-Bromonaphthalene-1-boronic acid
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Overview
Description
6-Bromonaphthalene-1-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a bromonaphthalene moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed borylation of 6-bromonaphthalene using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like X-Phos to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of 6-Bromonaphthalene-1-boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions: 6-Bromonaphthalene-1-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the borylation process.
Oxidizing Agents: For oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
6-Bromonaphthalene-1-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-Bromonaphthalene-1-boronic acid involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromine atom in the naphthalene ring can also participate in substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
4-Bromo-1-naphthaleneboronic acid: Another boronic acid derivative with similar reactivity but different substitution pattern on the naphthalene ring.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions but lacks the bromine substituent.
Uniqueness: 6-Bromonaphthalene-1-boronic acid is unique due to its dual functionality, combining the reactivity of both the boronic acid and bromine substituents. This allows for a broader range of chemical transformations and applications compared to simpler boronic acids .
Properties
Molecular Formula |
C10H8BBrO2 |
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Molecular Weight |
250.89 g/mol |
IUPAC Name |
(6-bromonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H8BBrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,13-14H |
InChI Key |
BWDUGDJTSAZOHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC(=CC2=CC=C1)Br)(O)O |
Origin of Product |
United States |
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